

Technical Guide: Spectroscopic and Synthetic Profile of N-Allyl-3-(trifluoromethyl)aniline

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Compound of Interest		
Compound Name:	N-Allyl-3-(trifluoromethyl)aniline	
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This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for **N-Allyl-3-(trifluoromethyl)aniline**, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document details its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data

The following sections present the spectroscopic data for **N-Allyl-3-(trifluoromethyl)aniline**. Due to the limited availability of experimentally recorded spectra in public databases, the NMR and IR data presented are predicted based on established spectroscopic principles and data from analogous structures. The high-resolution mass spectrometry data is based on experimentally obtained values for a compound with the corresponding molecular formula.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for **N-Allyl-3-(trifluoromethyl)aniline** in a standard solvent like CDCl₃ are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for **N-Allyl-3-(trifluoromethyl)aniline**



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 6.9 - 7.4	Multiplet	4H	Aromatic protons (C ₆ H ₄)
~ 5.9 - 6.1	Multiplet	1H	Allyl CH
~ 5.1 - 5.3	Multiplet	2H	Allyl CH2 (terminal)
~ 3.8 - 4.0	Multiplet	2H	N-CH ₂
~ 3.7	Broad Singlet	1H	NH

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-Allyl-3-(trifluoromethyl)aniline

Chemical Shift (δ, ppm)	Assignment
~ 147	Aromatic C-N
~ 134	Allyl CH
~ 131 (q, J ≈ 32 Hz)	Aromatic C-CF₃
~ 129	Aromatic CH
~ 123 (q, J ≈ 272 Hz)	CF ₃
~ 117	Allyl CH₂ (terminal)
~ 115	Aromatic CH
~ 112	Aromatic CH
~ 46	N-CH ₂

1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for **N-AllyI-3-(trifluoromethyl)aniline** are listed below. A strong absorption band around 1150 cm⁻¹ is characteristic of the C-F stretching of the trifluoromethyl group.



Table 3: Predicted IR Spectroscopic Data for N-Allyl-3-(trifluoromethyl)aniline

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3400	Medium	N-H Stretch
~ 3080	Medium	=C-H Stretch (alkene)
~ 3040	Medium	=C-H Stretch (aromatic)
~ 1640	Medium	C=C Stretch (alkene)
~ 1600, 1490	Medium-Strong	C=C Stretch (aromatic)
~ 1330	Strong	C-N Stretch
~ 1150	Strong	C-F Stretch (CF₃)
~ 990, 920	Medium	=C-H Bend (alkene)
~ 790, 700	Strong	C-H Bend (aromatic)

1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass.

Table 4: High-Resolution Mass Spectrometry Data for C10H10F3N

Parameter	Value
Molecular Formula	C10H10F3N
Calculated Mass [M+H]+	202.08436
Found Mass [M+H]+	202.0846[1]

Experimental Protocols



This section outlines a common and effective method for the synthesis of **N-Allyl-3-** (trifluoromethyl)aniline, followed by standard procedures for obtaining the spectroscopic data.

2.1. Synthesis of N-Allyl-3-(trifluoromethyl)aniline via N-Alkylation

A widely used method for the synthesis of **N-Allyl-3-(trifluoromethyl)aniline** is the direct N-alkylation of 3-(trifluoromethyl)aniline with an allyl halide.[2]

Materials:

- o 3-(trifluoromethyl)aniline
- Allyl bromide
- Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of 3-(trifluoromethyl)aniline (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add allyl bromide (1.1 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).



- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford N-Allyl-3-(trifluoromethyl)aniline.

2.2. Spectroscopic Characterization

- NMR Spectroscopy:
 - ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.
 - The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane
 (TMS) as an internal standard (0.00 ppm).
 - Chemical shifts are reported in parts per million (ppm) relative to TMS.
- IR Spectroscopy:
 - The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.
 - The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or using an attenuated total reflectance (ATR) accessory.
 - Absorption bands are reported in wavenumbers (cm⁻¹).
- Mass Spectrometry:
 - High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-offlight (TOF) mass spectrometer.



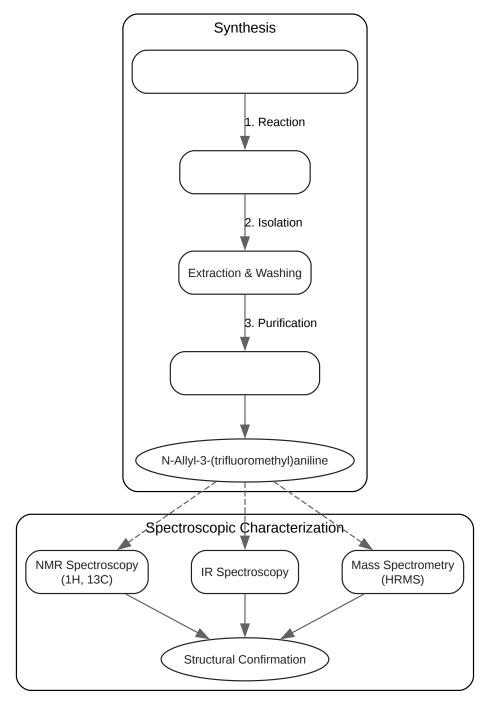
- The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the ion source.
- The mass-to-charge ratio (m/z) of the protonated molecule [M+H]+ is determined.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **N-Allyl-3-(trifluoromethyl)aniline**.







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Caption: Synthesis and Characterization Workflow.



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